4-Bromo-1-methyl-1H-indazole
Overview
Description
4-Bromo-1-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Mechanism of Action
Target of Action
4-Bromo-1-methyl-1H-indazole is a type of indazole derivative . Indazole-containing compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s known that indazole derivatives can inhibit, regulate, and/or modulate kinases . This suggests that this compound may interact with its targets by binding to the active sites of these kinases, thereby inhibiting their activity and leading to changes in cellular processes.
Biochemical Pathways
Given its potential role as a kinase inhibitor , it’s plausible that it could affect pathways regulated by these kinases. For instance, the inhibition of CHK1 and CHK2 kinases could impact the DNA damage response pathway, while the inhibition of h-sgk could affect cell volume regulation.
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given its potential role as a kinase inhibitor , it’s plausible that it could lead to changes in cellular processes regulated by these kinases, potentially resulting in therapeutic effects such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Biochemical Analysis
Biochemical Properties
4-Bromo-1-methyl-1H-indazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with these enzymes can lead to the inhibition or activation of metabolic pathways, affecting the overall biochemical balance. Additionally, this compound has been shown to bind to specific protein targets, influencing their function and stability .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it has been reported to induce apoptosis in cancer cells by activating caspase enzymes, which are essential for programmed cell death .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors . This binding can result in the inhibition or activation of these targets, leading to downstream effects on cellular processes. For example, the compound has been shown to inhibit the activity of certain kinases, which are enzymes involved in phosphorylation and signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular processes, such as prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical response . Toxic effects at high doses include liver damage, oxidative stress, and disruption of normal cellular function .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of metabolites that can be further processed by the body. The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Bromo-1-methyl-1H-indazole involves the reaction of 4-bromoindazole with potassium carbonate in N,N-dimethylformamide, followed by the addition of methyl iodide . The reaction is typically carried out at room temperature for several hours.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indazole derivatives.
Scientific Research Applications
4-Bromo-1-methyl-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents, including inhibitors of specific enzymes and receptors.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its antibacterial and anticancer properties.
Industrial Applications: It serves as an intermediate in the synthesis of more complex chemical compounds used in various industries.
Comparison with Similar Compounds
4-Bromo-1H-indazole: Similar structure but lacks the methyl group.
1-Methyl-1H-indazole: Similar structure but lacks the bromine atom.
Uniqueness: 4-Bromo-1-methyl-1H-indazole is unique due to the presence of both the bromine and methyl groups, which can influence its reactivity and biological activity. This dual substitution can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
4-bromo-1-methylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUSISHVASVOBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626449 | |
Record name | 4-Bromo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365427-30-1 | |
Record name | 4-Bromo-1-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80626449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.